molecular formula C9H8ClF3O B12434661 4-Methoxy-2-(trifluoromethyl)benzyl chloride

4-Methoxy-2-(trifluoromethyl)benzyl chloride

Cat. No.: B12434661
M. Wt: 224.61 g/mol
InChI Key: XFBKUUQFEIZZQY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzyl chloride, where the benzene ring is substituted with a methoxy group at the fourth position and a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a benzyl alcohol through reduction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Chlorination: The final step involves the chlorination of the benzyl alcohol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzaldehyde or 4-methoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzyl chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)benzyl chloride: Lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxy-2-(trifluoromethyl)benzoyl chloride: Contains a carbonyl group instead of a methylene chloride group.

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3

InChI Key

XFBKUUQFEIZZQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCl)C(F)(F)F

Origin of Product

United States

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